molecular formula C15H15F3N4O B14091744 N-[6-(trifluoromethyl)pyridin-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[6-(trifluoromethyl)pyridin-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14091744
M. Wt: 324.30 g/mol
InChI Key: PVYKLPGLHYRDHH-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H15F3N4O . This compound has significant potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The triazole ring is then reacted with a piperidine derivative under suitable conditions.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted triazole and piperidine derivatives.

Scientific Research Applications

Chemistry

The compound is used in the study of biomolecule-ligand complexes and free energy calculations . It is also employed in structure-based drug design and refinement of x-ray crystal complexes.

Biology

In biological research, the compound is used to investigate enzyme inhibition and receptor binding studies. Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine

The compound has potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and cancer. Its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system (CNS) drugs.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other complex molecules. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
  • N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

Uniqueness

The uniqueness of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone lies in its combination of a triazole ring, a piperidine ring, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H15F3N4O

Molecular Weight

324.30 g/mol

IUPAC Name

N-[6-(trifluoromethyl)pyridin-3-yl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H15F3N4O/c16-15(17,18)12-7-6-9(8-19-12)20-14(23)13-10-4-2-1-3-5-11(10)21-22-13/h6-8H,1-5H2,(H,20,23)(H,21,22)

InChI Key

PVYKLPGLHYRDHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NC3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

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